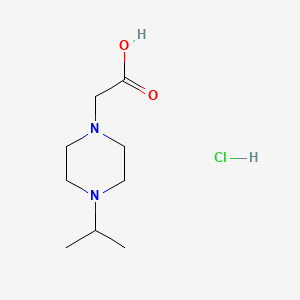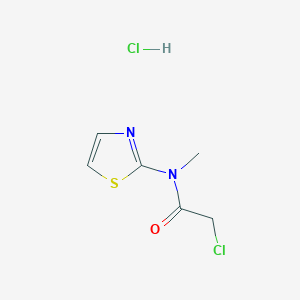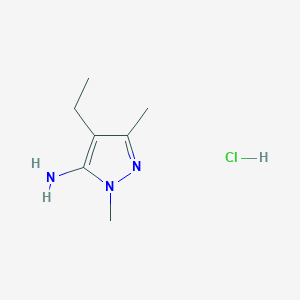![molecular formula C9H10ClF3N2O2 B1389014 3-[4-Chlor-5-methyl-3-(trifluormethyl)-1H-pyrazol-1-YL]-2-methylpropansäure CAS No. 1177362-96-7](/img/structure/B1389014.png)
3-[4-Chlor-5-methyl-3-(trifluormethyl)-1H-pyrazol-1-YL]-2-methylpropansäure
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridines (TFMP), which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For instance, one method involves the transformation of a chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The chloride was transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Wissenschaftliche Forschungsanwendungen
Anwendungen im Pflanzenschutz
Die Trifluormethylpyridin (TFMP)-Gruppe, die ein wichtiges Strukturmotiv in dieser Verbindung ist, wird in der Agrochemie weit verbreitet eingesetzt . TFMP-Derivate werden hauptsächlich zum Schutz von Pflanzen vor Schädlingen eingesetzt . Über 20 neue TFMP-haltige Pflanzenschutzmittel haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
TFMP-Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Gruppierung enthalten, haben eine Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Im veterinärmedizinischen Bereich haben zwei Produkte, die die TFMP-Gruppierung enthalten, eine Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Krankheiten bei Tieren eingesetzt.
Synthese von Wirkstoffen
TFMP ist ein wichtiges Strukturmotiv in aktiven Pflanzenschutz- und Pharmawirkstoffen . Es wird bei der Synthese verschiedener Wirkstoffe in diesen Industrien eingesetzt.
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien wird zu einem immer wichtigeren Forschungsthema . Die Trifluormethylgruppe ist eine wichtige Untergruppe fluorierter Verbindungen .
Von der FDA zugelassene Medikamente
Die Trifluormethylgruppe findet sich in vielen von der FDA zugelassenen Medikamenten wieder . Tatsächlich enthalten mehr als 50 Prozent der am besten verkauften Arzneimittelmoleküle, die von der US Food and Drug Administration (FDA) zugelassen wurden, Fluor oder fluorhaltige funktionelle Gruppen .
Wirkmechanismus
The exact mechanism of action of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid is not well understood. However, it is known that 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid binds to the transmembrane domain of several proteins, including the G-protein-coupled receptor (GPCR). This binding leads to the activation of the GPCR, which in turn leads to the activation of various intracellular signaling pathways. These pathways lead to the activation of various biochemical and physiological processes, such as the release of neurotransmitters, the stimulation of cell proliferation, and the activation of immune cells.
Biochemical and Physiological Effects
3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid has been shown to have significant effects on various biochemical and physiological processes. It has been shown to stimulate the release of neurotransmitters, such as serotonin and dopamine, which can lead to changes in mood and behavior. It has also been shown to stimulate cell proliferation, which can lead to the formation of new cells and tissues. In addition, 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid has been shown to activate immune cells, which can lead to increased protection against infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a small molecule, which makes it easier to handle and measure in experiments. Additionally, it is soluble in water, which makes it easier to dissolve in various solutions. However, it is important to note that 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid is a synthetic compound, which means that it is not naturally occurring and can be difficult to obtain in large quantities. Additionally, it can be toxic in high doses, so it is important to use caution when handling and using this compound.
Zukünftige Richtungen
There are several potential future directions for 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid research. One potential direction is to explore its use in drug development, as it has already been shown to have significant effects on biological systems. Additionally, further research could be done to investigate its effects on various biochemical and physiological processes, such as the release of neurotransmitters and the activation of immune cells. Additionally, research could be done to explore the potential of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid as a therapeutic agent, as it has already been used in drug development studies. Finally, research could be done to explore the potential of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid as an imaging agent, as it has already been used in laboratory experiments to study the effects of various compounds on various biological systems.
Eigenschaften
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-4(8(16)17)3-15-5(2)6(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPXRQWBYAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388931.png)

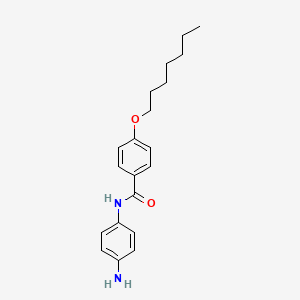


![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate](/img/structure/B1388940.png)

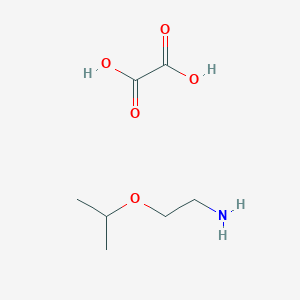
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388944.png)


